N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide
Description
The compound N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide features a benzothiazole core fused with a [1,3]dioxolo ring at positions 4,5-f. The acetamide group at position 6 is substituted with a 4-fluorophenyl moiety. The fluorine atom likely enhances metabolic stability and binding affinity through electronic effects .
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c17-10-3-1-9(2-4-10)5-15(20)19-16-18-11-6-12-13(22-8-21-12)7-14(11)23-16/h1-4,6-7H,5,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQPOEVHINTEBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the dioxolo[4,5-f][1,3]benzothiazol core. This core can be synthesized through a series of reactions including cyclization and functional group modifications. The final step involves the acylation of the core with 4-fluorophenylacetic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and acetamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Core
GSK735826A (N-(4-(pyridin-2-yl)thiazol-2-yl)-(1,3)dioxolo[4′,5′:4,5]benzo[1,2-d]thiazol-6-amine)
- Structural Differences : Replaces the acetamide group with a pyridinyl-thiazolyl amine. The [1,3]dioxolo-benzothiazole core is retained.
- Biological Relevance : Part of a series targeting Mycobacterium tuberculosis enzymes (PyrG/PanK). The pyridinyl-thiazolyl group may enhance bacterial target specificity compared to acetamide derivatives .
Patent Derivatives (EP3348550A1)
Examples include:
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- Structural Differences : Replace the [1,3]dioxolo ring with a trifluoromethyl group on the benzothiazole. The phenyl ring substituents vary (methoxy vs. fluoro).
- Implications : Trifluoromethyl groups improve lipophilicity and membrane permeability, while methoxy substituents may alter electronic properties and binding interactions .
Variations in the Acetamide Substituent
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide
- Structural Differences : Retains the 2-(4-fluorophenyl)acetamide group but attaches it to a pyrazolo-pyrimidinyl heterocycle instead of benzothiazole.
- Biological Relevance : Pyrazolo-pyrimidine cores are common in kinase inhibitors, suggesting divergent therapeutic applications compared to benzothiazole-based compounds .
N-(2,2-Difluoro-5H-[1,3]dioxolo[4,5-e]benzimidazol-6-yl)acetamide
Physicochemical and Crystallographic Insights
- Crystal Structures of N-Substituted 2-Arylacetamides : Studies on compounds like 2-(4-bromophenyl)-N-(3,4-difluorophenyl)acetamide reveal twisted conformations between aromatic rings (dihedral angles ~66°), influencing packing stability via N–H⋯O and C–H⋯F interactions. Fluorine and bromine substituents enhance intermolecular forces, which may correlate with solubility and bioavailability .
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-fluorophenyl)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, based on various studies and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzothiazole moiety with a dioxole ring and an acetamide functional group. This structure is critical for its biological activity. The molecular formula is , with a molecular weight of approximately 342.42 g/mol.
Anticancer Activity
Research has demonstrated that benzothiazole derivatives exhibit notable anticancer properties. A study found that similar compounds showed cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 93.7 |
| Compound B | U87 | 97.1 |
| This compound | TBD | TBD |
In preliminary studies, this compound exhibited cytotoxicity against cancer cell lines similar to other benzothiazole derivatives . The specific IC50 values for this compound are yet to be published but are anticipated to fall within the effective range observed in related compounds.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The compound's structural features contribute to its ability to inhibit bacterial growth. Various studies have reported:
- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Research indicates potential antifungal activity against common pathogens such as Candida albicans and Aspergillus niger.
Anti-inflammatory Effects
The anti-inflammatory potential of benzothiazole-based compounds has been documented in multiple studies. These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various benzothiazole derivatives on cancer cells. The results indicated that modifications on the benzothiazole core significantly affect the compound's activity.
Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial activity of benzothiazole derivatives against clinical isolates. The findings suggested that these compounds could serve as lead structures for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
